molecular formula C17H13F3N2O2 B2718596 Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate CAS No. 2062072-14-2

Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate

Cat. No.: B2718596
CAS No.: 2062072-14-2
M. Wt: 334.298
InChI Key: BXPOYHRNZFRHQE-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that features an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl 3-phenyl-2-propenoate in the presence of a trifluoromethylating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 6-chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Uniqueness

Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c1-2-24-16(23)13-8-12(17(18,19)20)10-22-14(13)9-21-15(22)11-6-4-3-5-7-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPOYHRNZFRHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN2C1=CN=C2C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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